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Executive Summary

4-(3-Chlorophenyl)pyrimidin-2-amine (CAS: 913322-47-1) represents a pivotal "privileged
scaffold" in modern medicinal chemistry. Structurally characterized by a 2-aminopyrimidine core
substituted at the C4 position with a meta-chlorophenyl ring, this entity serves as a critical
pharmacophore in the design of ATP-competitive kinase inhibitors. Its utility spans the
modulation of serine/threonine kinases (e.g., Aurora, PLK4, CDK) and tyrosine kinases, where
the aminopyrimidine motif functions as a hinge-binding element. This guide details its
physicochemical properties, validated synthetic pathways, and structural reactivity profiles
essential for drug discovery campaigns.

Chemical Identity & Structural Analysis[2]

The molecule consists of an electron-deficient pyrimidine ring fused with an electron-
withdrawing 3-chlorophenyl group. The meta-chloro substitution is strategic: it modulates
lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the phenyl ring)
without introducing the steric bulk of ortho substituents or the para-resonance effects of para
substituents.
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Property Specification

IUPAC Name 4-(3-Chlorophenyl)pyrimidin-2-amine
CAS Registry Number 913322-47-1

Molecular Formula C10HsCIN3

Molecular Weight 205.64 g/mol

SMILES Nclnc(cc(nl)c2ccec(Cl)c2)

inChi K Unique identifier required for database
n e
Y integration

Electronic Profile

e Pyrimidine Core: The N1 and N3 atoms create a significant dipole, making C2, C4, and C6
electron-deficient. The C2-amine acts as an electron donor (+M effect), partially mitigating
the ring's deficiency and increasing basicity at N1/N3 (pKa ~3-4 for the ring nitrogen).

e 3-Chlorophenyl Moiety: The chlorine atom exerts a strong inductive effect (-1), withdrawing
electron density from the phenyl ring, which in turn slightly deactivates the pyrimidine C4
position via conjugation.

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is crucial for formulation and assay
development.
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Value
Parameter . . Relevance
(Experimental/Predicted)

Physical State Off-white to pale yellow solid Handling/Weighing
) ) 148-152 °C (Typical range for ) o
Melting Point Purity characterization
analogs)
cLogP ~2.1 Lipophilicity/Cell Permeability
Polar Surface Area (Good oral
TPSA 51.8 Az _ o
bioavailability range)
) o Protonation state at
pKa (Basic) ~3.8 (Pyrimidine N1)

physiological pH

N DMSO (>20 mg/mL), Ethanol ) )
Solubility Stock solution preparation
(Moderate), Water (Low)

Synthetic Architectures

The synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine is most reliably achieved via Suzuki-
Miyaura Cross-Coupling. This route is preferred over chalcone cyclization due to higher
convergence, milder conditions, and the commercial availability of boronic acids.

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction: 2-Amino-4-chloropyrimidine + 3-Chlorophenylboronic acid

Product

Reagents & Conditions:
o Catalyst: Pd(PPhs)a (5 mol%) or Pd(dppf)Clz (for sterically demanding scales).

e Base: Na2COs (2.0 eq) or K3POa.
e Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.

o Temperature: 90-100 °C (Reflux).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1455245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Methodology:

Charge: In a round-bottom flask equipped with a condenser, dissolve 2-amino-4-
chloropyrimidine (1.0 eq) and 3-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane.

Degas: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved
oxygen (critical to prevent homocoupling and catalyst deactivation).

Activate: Add the base (NazCOs, 2.0 eq, dissolved in minimal water) and the Pd catalyst.

Reflux: Heat the mixture to 95 °C under an inert atmosphere for 4—12 hours. Monitor via TLC
(Eluent: 50% EtOAc/Hexanes).

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined
organics with brine, dry over anhydrous MgSOa4, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiOz,
Gradient: 0

5% MeOH in DCM).
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Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway minimizes side

reactions typical of chalcone cyclizations.

Reactivity & Functionalization

This molecule is not just an endpoint but a versatile intermediate. The C5 position of the

pyrimidine ring is susceptible to electrophilic aromatic substitution (EAS), while the exocyclic

amine allows for derivatization into urea or amide linkers.
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Structural Activity Map (SAR)

o N1/N3 Nitrogens: Hydrogen bond acceptors. Critical for interaction with the "hinge region™ of
kinase ATP pockets (e.g., Met residue in CDK2).

e C2-Amine: Hydrogen bond donor. Often forms a key H-bond with the kinase backbone
carbonyl.

o 3-Chloro Substituent: Fills hydrophobic pockets (Selectivity Filter). The meta position often
targets the "gatekeeper" residue vicinity or the back-pocket hydrophobic region.

4-(3-Chlorophenyl)pyrimidin-2-amine
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H-Bond Donor
(Hinge Binding)
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(Hinge Binding) (Halogenation/Formylation) Metabolic Blockade

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.

Biological Relevance & Applications
Kinase Inhibition Scaffold

The 2-aminopyrimidine motif is a "privileged structure” found in numerous FDA-approved drugs
(e.g., Imatinib, Pazopanib). 4-(3-Chlorophenyl)pyrimidin-2-amine specifically mimics the
adenine ring of ATP.

e Aurora Kinase & PLK4: Analogs of this structure are potent inhibitors of Aurora A/B and Polo-
like Kinase 4 (PLK4). The 3-chlorophenyl group orients into the hydrophobic pocket adjacent
to the ATP binding site, providing selectivity over other kinases.

o CDK2 Inhibition: N-substituted derivatives (where the C2-amine is further functionalized)
have shown nanomolar potency against Cyclin-Dependent Kinase 2 (CDK2), a target in solid
tumors.
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e Mechanism: The molecule binds in the ATP cleft.[1] The pyrimidine N1 accepts a hydrogen
bond from the backbone amide of the hinge region, while the C2-amino group donates a
hydrogen bond to the backbone carbonyl.

Analytical Characterization

For validation of the synthesized material, the following spectroscopic data is expected.

Nuclear Magnetic Resonance (NMR)
'H NMR (400 MHz, DMSO-de):

0 8.35 (d, J=5.2 Hz, 1H): Pyrimidine H6 proton (deshielded by adjacent N).

0 8.10 (s, 1H): Phenyl H2 (between Cl and pyrimidine attachment).

0 8.00 (d, J=7.8 Hz, 1H): Phenyl H6.

0 7.50-7.55 (m, 2H): Phenyl H4/H5 overlap.

0 7.15 (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.

0 6.60 (s, 2H, br): NHz protons (Exchangeable with D20).

Mass Spectrometry (ESI-MS):

e [M+H]*: Calculated: 206.04; Observed: 206.1.

 |sotope Pattern: Distinct 3:1 ratio for M+H : M+H+2 due to 3>CI/3’Cl isotopes.

Safety & Handling (GHS)

Signal Word:WARNING
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Hazard Code Statement Precaution

Wash hands thoroughly after

H302 Harmful if swallowed. )

handling.
H315 Causes skin irritation. Wear protective gloves.

) o Wear eye protection/face

H319 Causes serious eye irritation. ]

protection.
H335 May cause respiratory Use only outdoors or in a well-

irritation. ventilated area.

Storage: Store at 2—8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 4-(3-Chlorophenyl)pyrimidin-2-
amine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1455245#4-3-chlorophenyl-pyrimidin-2-amine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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